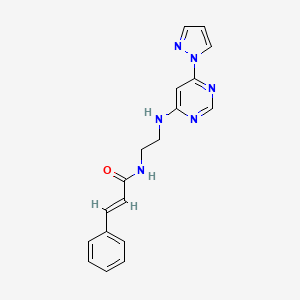

N-(2-((6-(1H-ピラゾール-1-イル)ピリミジン-4-イル)アミノ)エチル)シンナムアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.

BenchChem offers high-quality N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

潜在的な抗がん剤

この化合物は、CDK2阻害剤の設計と合成に用いられてきました。これは、潜在的な抗がん剤です . 以前のリード化合物のフェニルスルホンアミド部分をピラゾール誘導体で生体等価置換した結果、CDK2阻害活性に優れたN,4-ジ(1H-ピラゾール-4-イル)ピリミジン-2-アミンの新規シリーズが得られました .

抗増殖活性

この化合物は、13種類の癌細胞株のパネルに対して抗増殖活性を示しました . 卵巣癌細胞におけるメカニズム研究により、この化合物は、Thr821における網膜芽細胞腫のリン酸化を減少し、S期およびG2/M期に細胞を停止させ、アポトーシスを誘導することが明らかになりました .

セフトロザンの合成

この化合物は、セフトロザンの合成における重要な中間体製品です。セフトロザンは、新しい第5世代の静脈内セファロスポリン系抗生物質です . セフトロザンは、耐容性が良好で、抗菌スペクトルが広く、グラム陽性菌とグラム陰性菌の両方に強い活性を示し、in vivoおよびin vitro試験において緑膿菌および多剤耐性緑膿菌に対して強い抗菌活性を示します .

抗リーシュマニア活性

類似の構造を持つ化合物の強力なin vitro抗前鞭毛体活性を正当化するために、分子シミュレーション研究が行われました . この化合物は、低い結合自由エネルギーを特徴とするLmPTR1ポケット(活性部位)に望ましい適合パターンを持っています .

抗マラリア評価

この化合物は、抗マラリア評価に使用されてきました . この化合物の構造とその標的タンパク質の活性部位との相互作用は、分子シミュレーションを使用して研究されました .

スピン状態切替可能な単分子接合

この化合物は、スピン状態切替可能な単分子接合の研究に使用されてきました . 密度汎関数理論(DFT)研究により、この化合物を含む錯体からなる分子接合において、伸張誘起スピン状態切替が明らかになりました .

作用機序

- The primary target of this compound is acetylcholinesterase (AChE) . AChE is a crucial enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Its role is to terminate neural impulses at cholinergic synapses, allowing for proper nerve signal transmission.

- The compound’s action impacts oxidative stress. Cells produce free radicals and reactive oxygen species (ROS) during routine metabolic processes. Under cellular damage, ROS levels increase significantly. Oxidative stress negatively affects various cellular components. Malondialdehyde (MDA) serves as a common biomarker for oxidative injury. It forms from lipid peroxides and reflects oxidative stress .

Target of Action

Mode of Action

- interacts with AChE. By inhibiting AChE activity, it prevents the breakdown of acetylcholine, leading to increased acetylcholine levels at synapses. This disruption affects normal nerve pulse transmission, resulting in behavioral changes, impaired body movement, and reduced survival in organisms .

Biochemical Pathways

生化学分析

Biochemical Properties

Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact nature of these interactions and the specific biomolecules involved need to be further investigated.

Cellular Effects

Given the broad range of biological activities exhibited by similar pyrazole derivatives, it is plausible that this compound could influence various cellular processes It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

生物活性

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a cinnamamide backbone linked to a pyrazole and pyrimidine structure, which are known for their diverse biological properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.

- Synthesis of the Pyrimidine Ring : Condensation of a suitable amidine with a β-dicarbonyl compound.

- Coupling Reactions : Utilizing cross-coupling methods to link the pyrazole and pyrimidine.

- Amide Formation : Coupling with an appropriate amine to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, such as:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies show significant antiproliferative activity against these cell lines, suggesting that this class of compounds may target critical pathways involved in cancer cell survival and proliferation .

The mechanism through which N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide exerts its effects likely involves interaction with specific proteins or enzymes. Key targets include:

- Topoisomerases

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

These interactions can lead to modulation of signaling pathways that are crucial for tumor growth and metastasis .

Comparative Analysis

To understand the unique properties of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide, it is essential to compare it with similar compounds:

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

- Study on MDA-MB-231 Cells : Compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide showed significant inhibition of cell viability, indicating their potential as therapeutic agents against breast cancer.

- In Vivo Studies : Animal models treated with pyrazole-based compounds exhibited reduced tumor sizes compared to controls, reinforcing their potential as anticancer drugs.

特性

IUPAC Name |

(E)-3-phenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-9,12-14H,10-11H2,(H,20,25)(H,19,21,22)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCCSNWBAZRVJF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。